CID 18502874

Description

CID 18502874 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database . Typically, such identifiers are associated with metadata including:

- Chemical structure (e.g., 2D/3D configurations, stereochemistry).

- Physicochemical properties (e.g., molecular weight, solubility, logP).

- Biological activity (e.g., enzyme inhibition, cytotoxicity).

- Synthetic pathways (e.g., reaction conditions, yields).

Properties

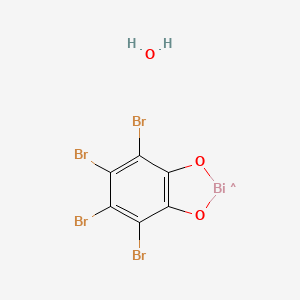

Molecular Formula |

C6H2BiBr4O3 |

|---|---|

Molecular Weight |

650.67 g/mol |

InChI |

InChI=1S/C6H2Br4O2.Bi.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h11-12H;;1H2/q;+2;/p-2 |

InChI Key |

UXRNCOAKURWTIQ-UHFFFAOYSA-L |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)Br)Br)Br)O[Bi]O2.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 18502874 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of reducing agents, buffer systems, and specific temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes that ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

CID 18502874 can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: This involves the gain of electrons and is typically carried out using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different functional groups, while substitution reactions could introduce new atoms or groups into the molecule .

Scientific Research Applications

CID 18502874 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent or intermediate in various chemical syntheses.

Biology: It may play a role in biological studies, particularly in understanding molecular interactions and pathways.

Medicine: The compound could be investigated for its potential therapeutic effects or as a part of drug development processes.

Industry: It might be used in the production of materials, chemicals, or as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of CID 18502874 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would be detailed in scientific studies and research articles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provides examples of compound comparisons, which can serve as a template for analyzing CID 18502874 if data were available:

Example 1: Oscillatoxin Derivatives ()

Compounds like oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) are compared based on structural modifications (e.g., methylation at position 30) and their implications for bioactivity.

| Compound | CID | Key Structural Feature | Reported Activity |

|---|---|---|---|

| Oscillatoxin D | 101283546 | Unmodified core structure | Cytotoxicity, ion channel modulation |

| 30-Methyl-oscillatoxin D | 185389 | Methyl group at position 30 | Enhanced metabolic stability |

Example 2: Betulin-Derived Inhibitors ()

Betulin (CID: 72326) and betulinic acid (CID: 64971) are compared for substrate specificity and inhibitory potency against enzymes like CYP450 isoforms.

| Compound | CID | Structural Difference | Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| Betulin | 72326 | Hydroxyl group at C3 | 15.2 μM (CYP3A4) |

| Betulinic acid | 64971 | Carboxylic acid group at C3 | 8.7 μM (CYP3A4) |

Methodological Framework for Comparison

If data for this compound were available, the following steps would apply:

Structural Analysis

- Compare core scaffolds, functional groups, and stereochemistry using tools like NMR, X-ray crystallography, or computational modeling .

- Example: Methylation or hydroxylation patterns in oscillatoxin derivatives alter solubility and target binding .

Pharmacokinetic Properties

- Compare logP, metabolic stability (e.g., liver microsome assays), and bioavailability.

- Example: Methylation in 30-methyl-oscillatoxin D reduces oxidative degradation .

Q & A

Basic Research Questions

Q. How to formulate a scientifically rigorous research question for studies on CID 18502874?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. Ensure it addresses a knowledge gap, is measurable (e.g., quantifiable variables like reaction yields or spectroscopic data), and aligns with available resources. For example: "How does the solvent polarity (intervention) affect the stability (outcome) of this compound under ambient conditions (population/time) compared to inert atmospheres (comparison)?" .

Q. What methodologies are recommended for experimental design involving this compound?

- Methodological Answer : Adopt systematic approaches such as:

- Variables : Define independent (e.g., temperature, catalyst loading) and dependent variables (e.g., product purity, reaction kinetics).

- Controls : Include positive/negative controls (e.g., known stable analogs or degradation-prone compounds).

- Reproducibility : Document protocols in line with guidelines for experimental sections (e.g., reagent purity, equipment calibration) .

Q. How to conduct a literature review that effectively identifies gaps related to this compound?

- Methodological Answer :

Primary Sources : Prioritize peer-reviewed journals over secondary summaries.

Keyword Strategies : Use databases like SciFinder or Reaxys with terms such as "this compound stability" or "synthetic pathways."

Gap Analysis : Track unresolved contradictions (e.g., conflicting stability reports in different solvents) using tools like PRISMA flow diagrams .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in data from this compound studies?

Identify the dominant inconsistency (e.g., conflicting catalytic activity data).

Assess methodological variables (e.g., differing purity thresholds or analytical techniques).

Conduct comparative studies using standardized conditions (e.g., controlled humidity for stability assays) .

- Example: If two studies report divergent degradation rates, replicate experiments under unified protocols and validate via multiple characterization methods (e.g., HPLC, NMR) .

Q. How to refine hypotheses when preliminary data for this compound challenges existing theories?

- Methodological Answer :

- Iterative Testing : Use Bayesian statistics to update hypothesis likelihoods based on new evidence (e.g., unexpected solubility properties).

- Cross-Disciplinary Validation : Integrate computational modeling (e.g., DFT calculations) to predict molecular behavior, then validate experimentally .

Q. How to integrate interdisciplinary approaches (e.g., computational chemistry and experimental synthesis) into this compound research?

- Methodological Answer :

Alignment : Ensure computational models (e.g., QSAR predictions) align with experimental parameters (e.g., solvent choices).

Validation : Use experimental data to refine algorithms (e.g., adjusting force fields based on observed reaction intermediates).

Audience Consideration : Tailor communication to bridge disciplinary jargon (e.g., explain DFT assumptions to synthetic chemists) .

Methodological and Ethical Considerations

Q. What are best practices for ensuring ethical compliance and reproducibility in this compound experiments?

- Methodological Answer :

- Ethical Documentation : Declare conflicts of interest and funding sources per journal guidelines (e.g., Biochemistry (Moscow) standards) .

- Data Transparency : Share raw datasets and synthetic procedures in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to design error analysis protocols for this compound studies with high variability?

- Methodological Answer :

- Uncertainty Quantification : Calculate confidence intervals for key metrics (e.g., ±2σ for kinetic rate constants).

- Root-Cause Analysis : Use Ishikawa diagrams to trace variability sources (e.g., humidity fluctuations in air-sensitive reactions) .

Data Presentation and Peer Review

Q. How to structure a manuscript on this compound to meet high-impact journal standards?

- Methodological Answer :

- Sections : Follow IMRaD (Introduction, Methods, Results, Discussion) with emphasis on:

- Introduction : Link this compound's properties to broader applications (e.g., drug design or material science).

- Results : Use tables/graphs for processed data (e.g., comparative stability curves) and append raw data .

- Peer Review Prep : Preemptively address reviewer expectations by citing recent literature and justifying methodological choices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.